

# Tinengotinib: A Technical Guide to a Spectrum-Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tinengotinib** (also known as TT-00420) is an orally active, small-molecule kinase inhibitor with a unique spectrum-selective profile, demonstrating significant potential in the treatment of various solid tumors.[1] This technical guide provides an in-depth overview of **Tinengotinib**'s chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed protocols for key experimental validations. By targeting critical pathways involved in cell proliferation, angiogenesis, and immune modulation, **Tinengotinib** represents a promising therapeutic agent, particularly in cancers with limited treatment options like triple-negative breast cancer (TNBC) and cholangiocarcinoma (CCA).[2][3][4]

#### **Chemical Structure and Physicochemical Properties**

**Tinengotinib** is a novel multi-kinase inhibitor.[5][6] Its chemical and physical properties are summarized below.

#### **Chemical Identifiers**



| Identifier    | Value                                                                                                                       |  |
|---------------|-----------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name    | 4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3,6,8,10,12-hexaen-13-yl]morpholine[7] |  |
| SMILES String | CIC1=C(C2=NC3=C(C)NN=C3NC4=C2C=NC(N<br>5CCOCC5)=C4)C=CC=C1[1]                                                               |  |
| CAS Number    | 2230490-29-4[1][5]                                                                                                          |  |

**Physicochemical Data** 

| Property          | Value                                                         |  |
|-------------------|---------------------------------------------------------------|--|
| Molecular Formula | C20H19CIN6O[1][5][6]                                          |  |
| Molecular Weight  | 394.86 g/mol [1][5][6]                                        |  |
| Appearance        | Light yellow to yellow solid[1]                               |  |
| Solubility        | Soluble in DMSO (79 mg/mL); Insoluble in water and ethanol[5] |  |
| Storage           | Store at -20°C as a powder for long-term stability[5][8]      |  |

# Pharmacological Properties and Mechanism of Action

**Tinengotinib** is a spectrum-selective multi-kinase inhibitor that targets key proteins involved in oncogenic signaling pathways.[9][10]

# **Target Kinase Profile**

**Tinengotinib** potently inhibits a specific set of kinases crucial for tumor growth, angiogenesis, and immune response evasion.[2][6][7]



| Target Kinase Family            | Specific Kinases    | IC50 (nM)      |
|---------------------------------|---------------------|----------------|
| Mitosis                         | Aurora A, Aurora B  | 1.2, 3.3[1][5] |
| Angiogenesis & Proliferation    | FGFR1, FGFR2, FGFR3 | 1.5 - 3.5[1]   |
| VEGFRs                          | -                   |                |
| Immune Activity & Proliferation | JAK1, JAK2          | -              |
| CSF1R                           | -                   |                |

#### **Mechanism of Action**

The antitumor activity of **Tinengotinib** is attributed to its ability to simultaneously block multiple critical signaling pathways:

- Inhibition of Mitosis: By targeting Aurora A and B kinases, **Tinengotinib** disrupts mitotic progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1]
- Anti-Angiogenesis: It inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key drivers of angiogenesis, thereby reducing blood supply to tumors.[2][11]
- Modulation of Tumor Microenvironment: Tinengotinib targets Janus Kinases (JAK1/2) and Colony-Stimulating Factor 1 Receptor (CSF1R), which are involved in cytokine signaling and the regulation of tumor-associated macrophages (TAMs), respectively.[2][3] This action can alter the tumor immune microenvironment.
- Inhibition of Proliferation and Survival Pathways: The drug also inhibits the FGFR/JNK-JUN signaling pathway and activates the MEK/ERK-dependent apoptotic pathway.[1]





Click to download full resolution via product page

Caption: **Tinengotinib**'s multi-targeted mechanism of action.

# **Key Experimental Protocols**

The following protocols are representative methodologies for evaluating the efficacy of **Tinengotinib**, based on published preclinical studies.

#### In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of **Tinengotinib** on the viability of cancer cell lines.

- Cell Lines: Triple-Negative Breast Cancer (HCC1806, MDA-MB-468), Gallbladder Cancer (NOZ, GBC-SD).
- Methodology:
  - Seed cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to adhere overnight.



- $\circ$  Treat cells with a serial dilution of **Tinengotinib** (e.g., 0.1 nM to 10  $\mu$ M) or DMSO as a vehicle control.
- Incubate the plates for 72 hours under standard cell culture conditions.
- Equilibrate the plates to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of viable cells against the log concentration of **Tinengotinib** and fitting the data to a dose-response curve.

#### **Western Blot Analysis of Kinase Inhibition**

This protocol assesses **Tinengotinib**'s ability to inhibit the phosphorylation of target kinases in a cellular context.

- Cell Line: HCC1806 for Aurora Kinase; HUVEC for VEGFR2.
- Methodology:
  - Cell Treatment: Seed cells and grow to 70-80% confluency. For Aurora kinase analysis,
    synchronize cells in the G2/M phase by treating with 100 nM nocodazole for 16 hours.
  - Treat cells with varying concentrations of Tinengotinib or DMSO for 24 hours.
  - Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  - Quantification: Determine protein concentration using a BCA assay.
  - Electrophoresis: Separate 20-40 μg of protein lysate on an SDS-PAGE gel.



- Transfer: Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Aurora A/B, Aurora A/B, p-Histone H3, p-VEGFR2, and a loading control (e.g., GAPDH).
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### **Cell Cycle Analysis via Flow Cytometry**

This method quantifies the cell cycle arrest induced by **Tinengotinib**.

- Cell Line: HCC1806.
- Methodology:
  - Treat cells with Tinengotinib or DMSO for 24-48 hours.
  - Harvest cells by trypsinization and wash with PBS.
  - Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
    Store at -20°C for at least 2 hours.
  - Centrifuge the fixed cells and wash with PBS to remove ethanol.
  - Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  - Incubate in the dark at room temperature for 30 minutes.
  - Analyze the samples using a flow cytometer.



 Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.



Click to download full resolution via product page

Caption: Workflow for cell cycle analysis using flow cytometry.

## In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic activity of **Tinengotinib**.



- Animal Model: Female BALB/c nude mice.
- Methodology:
  - Thaw Matrigel on ice. Mix with angiogenic factors (e.g., 200 ng/mL bFGF and 600 ng/mL VEGF). Prepare a control group with 0.05% BSA.
  - Administer Tinengotinib (e.g., 15 mg/kg) or vehicle (e.g., 0.5% methylcellulose) to mice via oral gavage.
  - Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.
  - Continue daily treatment with **Tinengotinib** or vehicle for a predefined period (e.g., 7-14 days).
  - At the end of the study, excise the Matrigel plugs.
  - Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
  - Alternatively, fix plugs in formalin for histological analysis and stain for endothelial markers like CD34.

#### In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of **Tinengotinib** in a preclinical cancer model.

- Cell Line: HCC1806 TNBC cells.
- Animal Model: Female athymic nude mice.
- Methodology:
  - Subcutaneously inject approximately 5 x 106 HCC1806 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
  - Monitor tumor growth with caliper measurements. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.



- o Administer Tinengotinib orally (e.g., 5, 10, or 15 mg/kg) or vehicle control once daily.
- Measure tumor volumes and body weights 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
- At the study endpoint, euthanize the mice, excise the tumors, and weigh them.
- Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) or Western blotting.

## **Clinical Development**

**Tinengotinib** is under active investigation in multiple clinical trials for various advanced solid tumors.[12][13] A first-in-human Phase I study (NCT03654547) established its safety, tolerability, and a recommended Phase II dose.[3][9] Subsequent trials are evaluating its efficacy in patients with cholangiocarcinoma (NCT05948475), prostate cancer, and other solid tumors, both as a monotherapy and in combination with other agents.[1][13][14] Preliminary results have shown potential clinical benefits in heavily pretreated patients, including those with FGFR inhibitor-refractory cholangiocarcinoma and TNBC.[9]

## **Signaling Pathway Overview**

**Tinengotinib**'s efficacy stems from its ability to disrupt multiple oncogenic signaling cascades simultaneously. The diagram below illustrates the primary pathways targeted by the inhibitor.





Click to download full resolution via product page

Caption: Key signaling pathways inhibited by **Tinengotinib**.

#### Conclusion

**Tinengotinib** is a potent, orally bioavailable, multi-kinase inhibitor with a well-defined mechanism of action against key drivers of cancer progression. Its ability to concurrently inhibit mitosis, angiogenesis, and pro-tumor inflammatory signaling provides a strong rationale for its development in complex and heterogeneous diseases like TNBC. The preclinical data are robust, and ongoing clinical trials are actively exploring its therapeutic potential across a range of solid tumors, offering new hope for patients with advanced cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-In-Human Phase I Study of Tinengotinib (TT-00420), a Multiple Kinase Inhibitor, as a Single Agent in Patients With Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HCC-1806 Xenograft Model Altogen Labs [altogenlabs.com]
- 4. Multiple Molecular Subtypes of Triple-Negative Breast Cancer Critically Rely on Androgen Receptor and Respond to Enzalutamide In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content Protocols Flow Cytometry UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Tinengotinib (TT-00420), a Novel Spectrum-Selective Small-Molecule Kinase Inhibitor, Is Highly Active Against Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 14. Breast Cancer Xenograft Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [Tinengotinib: A Technical Guide to a Spectrum-Selective Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827977#tinengotinib-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com